molecular formula C24H30FN3O2 B2797616 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1049386-94-8

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2797616
M. Wt: 411.521
InChI Key: AKDVYQGJSBPFSZ-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a chemical compound that has been studied for its potential biological and pharmaceutical activity . It is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl moiety next to the piperazine ring being essential for its inhibitory effects on ENT1 and ENT2 . The crystal structure of a similar compound has been reported, providing insights into the atomic coordinates and displacement parameters .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory effects on ENTs . The compound has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Scientific Research Applications

Pharmacophoric Contributions and Receptor Affinity

A significant area of research involving compounds with structural similarities to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide focuses on their pharmacophoric contributions to receptor affinity and selectivity. Studies highlight the importance of arylalkyl substituents in enhancing the potency and selectivity of ligands at D2-like receptors, suggesting a role for these compounds in the development of antipsychotic agents (Sikazwe et al., 2009).

DNA Binding and Cellular Uptake

The investigation into compounds like Hoechst 33258, which shares a benzimidazole backbone with potential structural analogs of the compound , demonstrates strong binding to the minor groove of double-stranded B-DNA. Such interactions are pivotal for applications in fluorescent DNA staining, suggesting that similar compounds could be explored for chromosomal and nuclear staining techniques in cellular biology (Issar & Kakkar, 2013).

Piperazine Derivatives in Drug Design

The therapeutic versatility of piperazine derivatives, evidenced by their inclusion in a variety of drugs across multiple therapeutic areas, underscores the potential of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in drug discovery. Piperazine cores are foundational in the design of antipsychotic, antidepressant, anticancer, and antiviral agents, among others, with research emphasizing the importance of substituent modification on the piperazine ring for altering pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Environmental Applications

Beyond pharmacology, the structural motifs present in compounds like N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide may find applications in environmental science, particularly in water treatment technologies. For instance, piperazine-based nanofiltration membranes have demonstrated significant improvements in water permeance and selectivity, highlighting the potential of such compounds in developing high-performance filtration systems (Shao et al., 2022).

Anti-mycobacterial Activity

The exploration of piperazine as a core structure in anti-mycobacterial agents provides insights into the potential utility of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in addressing tuberculosis and other mycobacterial infections. Piperazine-based compounds have shown promise against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, suggesting a valuable avenue for future antimicrobial research (Girase et al., 2020).

Future Directions

The compound’s selectivity for ENT2 over ENT1 suggests potential for further modification of its chemical structure to create even better ENT2-selective inhibitors . Such inhibitors could have significant clinical, physiological, and pharmacological importance .

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c25-21-8-4-5-9-22(21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-6-2-1-3-7-20/h1-9H,10-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDVYQGJSBPFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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